2-氨基-N-(4-甲基-2-氧代-2H-香豆素-7-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

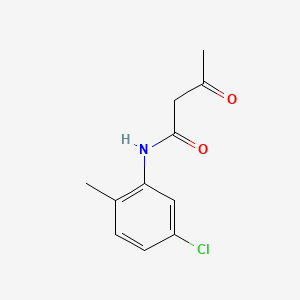

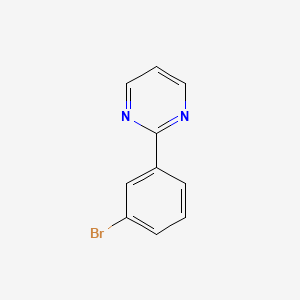

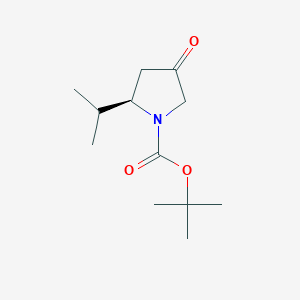

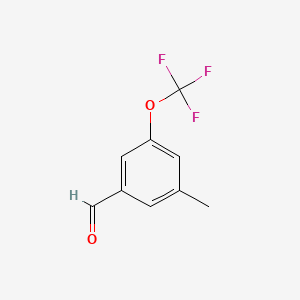

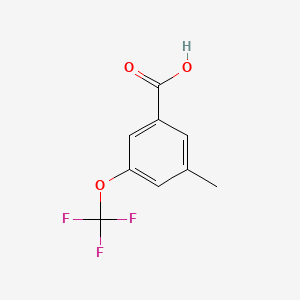

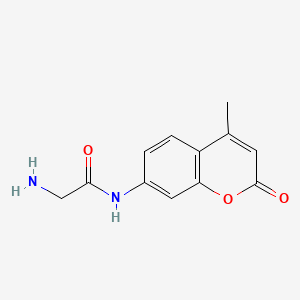

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, also known as 4-methyl-2-oxo-2H-chromen-7-yl acetamide or MOCA, is an organic compound composed of nitrogen, oxygen, carbon, and hydrogen atoms. It is a white crystalline solid that is soluble in water and has a molecular weight of 222.25 g/mol. MOCA is a compound with a wide range of applications in scientific research. It has been used in many areas of research, including as a substrate for protein kinases, as an inhibitor of enzymes, and as a modulator of cell signaling pathways.

科学研究应用

抗菌和抗氧化活性

一项研究探讨了新香豆素衍生物的合成,包括2-氨基-N-(4-甲基-2-氧代-2H-香豆素-7-基)乙酰胺,该化合物对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌表现出显著的抗菌活性。这些化合物还表现出抗氧化性质 (Hamdi et al., 2012)。

金属离子荧光探针

2013年的研究介绍了基于2-氨基-N-(4-甲基-2-氧代-2H-香豆素-7-基)乙酰胺的含酰胺香豆素荧光探针。这些探针对Fe3+和Cu2+离子表现出选择性荧光猝灭效应,表明在金属离子检测方面具有潜在应用 (Guo, 2013)。

关于互变异构和酸碱行为的理论研究

2010年的一项研究对N-(2-氧代-2H-香豆素-3-基)乙酰胺的互变异构和酸碱解离平衡进行了实验和理论分析,这种化合物与2-氨基-N-(4-甲基-2-氧代-2H-香豆素-7-基)乙酰胺密切相关。该研究提供了关于这些化合物的主要烯醇酸盐和酮-氨基形式的见解 (Öǧretir等人,2010)。

量子化学研究

另一项研究专注于合成新的香豆素,包括2-氨基-N-(4-甲基-2-氧代-2H-香豆素-7-基)乙酰胺衍生物,辅以量子化学研究。这项研究详细介绍了分子轨道计算,并提供了关于这些化合物的空间特征和原子贡献的见解 (Al-Amiery et al., 2016)。

抗微生物活性

关于新香豆素衍生物的合成和表征的研究,包括[(4-甲基-2-氧代-2H-香豆素-7-基)氨基]甲基香豆素,揭示了对各种细菌菌株的显著抑制活性。其中一些化合物被发现是有效的抗微生物剂 (Al-Rifai et al., 2011)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

未来方向

The future directions for this compound could involve further exploration of its pharmacological properties, particularly in relation to its potential as a neuropsychopharmacological agent . Additionally, the synthesis of new derivatives could provide valuable insights into the structure-activity relationships of this class of compounds.

作用机制

Target of Action

The primary targets of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide are the dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in the regulation of mood, behavior, and cognition.

Mode of Action

The compound interacts with its targets by exhibiting antagonistic activity . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activity . This blockage results in changes in neurotransmission, which can alter mood and behavior.

Biochemical Pathways

The compound affects the dopaminergic and serotonergic pathways . By blocking the D2 and 5-HT2 receptors, it disrupts the normal functioning of these pathways, leading to downstream effects on mood and behavior .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic activity on the D2 and 5-HT2 receptors. By blocking these receptors, the compound can alter neurotransmission, leading to changes in mood and behavior .

属性

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIPWSXYZXKCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。